molecular formula C25H21BrFNO B15039741 12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B15039741
M. Wt: 450.3 g/mol
InChI Key: XYAQDFFYTURSJZ-UHFFFAOYSA-N
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Description

12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl ring, a dimethylated tetrahydrobenzo[a]acridinone core, and a ketone functional group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multiple steps, starting from commercially available precursors One common approach is to begin with the synthesis of the 3-bromo-4-fluorophenyl intermediate, which can be achieved through halogenation reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas such as cancer research or antimicrobial therapy.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-fluorophenylacetic acid: A simpler compound with similar halogen substitutions on the phenyl ring.

    2-bromo-2-(4-fluorophenyl)acetic acid: Another compound with bromine and fluorine substitutions, but with a different core structure.

    N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)acrylamide: A compound with similar halogen substitutions and potential biological activity.

Uniqueness

12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is unique due to its complex structure, which combines multiple functional groups and a polycyclic core

Properties

Molecular Formula

C25H21BrFNO

Molecular Weight

450.3 g/mol

IUPAC Name

12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one

InChI

InChI=1S/C25H21BrFNO/c1-25(2)12-20-24(21(29)13-25)22(15-7-9-18(27)17(26)11-15)23-16-6-4-3-5-14(16)8-10-19(23)28-20/h3-11,22,28H,12-13H2,1-2H3

InChI Key

XYAQDFFYTURSJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC(=C(C=C5)F)Br)C(=O)C1)C

Origin of Product

United States

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